molecular formula C16H12N2O3 B1191243 2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione

2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione

Cat. No.: B1191243
M. Wt: 280.28g/mol
InChI Key: YUWJDZXDBIDSEL-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C16H12N2O3 This compound is characterized by the presence of an isoindole-1,3-dione core structure, which is substituted with a 2-hydroxyphenyl group and an ethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between phthalic anhydride and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione
  • **this compound derivatives
  • **Phthalimide derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28g/mol

IUPAC Name

2-[(E)-1-(2-hydroxyphenyl)ethylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O3/c1-10(11-6-4-5-9-14(11)19)17-18-15(20)12-7-2-3-8-13(12)16(18)21/h2-9,19H,1H3/b17-10+

InChI Key

YUWJDZXDBIDSEL-LICLKQGHSA-N

SMILES

CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3O

Origin of Product

United States

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